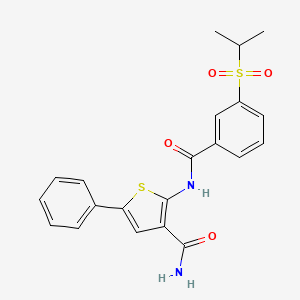
2-(3-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is an organic compound with significant potential in medicinal chemistry. This compound features a thiophene core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The structural complexity of this compound, particularly the presence of the isopropylsulfonyl group, suggests unique interactions with biological targets.
- Molecular Formula : C21H20N2O4S2
- Molecular Weight : 428.52 g/mol
- IUPAC Name : 5-phenyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects. The compound's mechanism involves disruption of cellular processes, potentially affecting signal transduction pathways critical for cancer cell proliferation and survival.
Biological Activity Overview
-
Anticancer Properties :
- Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines.
- For example, it has been evaluated against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cell lines, showing significant inhibition of cell growth.
-
Cell Cycle Disruption :
- The compound has been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells. This effect is mediated through its binding to β-tubulin, disrupting microtubule formation.
-
Angiogenesis Inhibition :
- In chick chorioallantoic membrane (CAM) assays, the compound demonstrated the ability to inhibit angiogenesis and tumor growth, comparable to known anticancer agents like combretastatin A-4.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.05 | Inhibition of cell cycle |
| M21 | 0.03 | Microtubule disruption |
| MCF7 | 0.04 | Apoptosis induction |
Study Example
In a study evaluating the compound's effects on cancer cells, it was found that at concentrations below 0.1 µM, significant cytotoxicity was observed without substantial toxicity to normal cells. The study utilized flow cytometry to analyze cell cycle phases post-treatment, confirming the G2/M arrest.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as:
| Compound Name | Anticancer Activity | Unique Features |
|---|---|---|
| 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | Moderate | Lacks isopropyl group |
| 2-(4-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | Low | Reduced binding affinity |
The presence of the isopropylsulfonyl group in our target compound enhances its binding affinity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
5-phenyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)16-10-6-9-15(11-16)20(25)23-21-17(19(22)24)12-18(28-21)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJSMZQKJHQEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














